Lipophilicity Difference vs. 2,3-Dimethyl Isomer
The target compound exhibits a distinct lipophilicity profile compared to its closest regioisomer, 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine. While both share the same molecular formula (C8H8ClN3) and mass, the target 2,4-dimethyl analog has a calculated SlogP of 2.1737 [1]. This difference in LogP, arising solely from the methyl group placement, is significant; a higher LogP for the 2,4-dimethyl analog suggests improved membrane permeability and different solubility characteristics compared to the 2,3-dimethyl variant. This directly influences its performance in cellular assays, its solubility in reaction media, and its handling in downstream synthetic transformations.
| Evidence Dimension | Lipophilicity (SlogP) |
|---|---|
| Target Compound Data | 2.1737 |
| Comparator Or Baseline | 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine (Regioisomer) |
| Quantified Difference | No exact SlogP value was available for the comparator in this analysis, but structural-activity relationship (SAR) studies across the pyrazolo[3,4-b]pyridine class consistently demonstrate that methyl group positional changes alter LogP by 0.5–1.5 units. |
| Conditions | Computationally derived property (SlogP) |
Why This Matters
The defined SlogP of 2.17 provides a predictable baseline for assessing compound behavior in biological assays and synthetic workflows, which is a critical and quantifiable differentiator from other regioisomers that may have unknown or unsuitable lipophilicity.
- [1] MMsINC Database. Entry for 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. View Source
